(3S,4R)-4-(tert-butylamino)oxolan-3-ol
Description
(3S,4R)-4-(tert-butylamino)oxolan-3-ol is a chiral tetrahydrofuran derivative featuring a hydroxyl group at the 3-position and a tert-butylamino substituent (-NH-C(CH₃)₃) at the 4-position. Its stereochemistry (3S,4R) is critical for interactions with biological targets, as enantiomeric purity often dictates pharmacological activity. The molecular formula is C₈H₁₇NO₂, with a calculated molecular weight of 159.24 g/mol. The tert-butyl group confers significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to steric bulk and hydrophobic interactions .
Properties
IUPAC Name |
(3S,4R)-4-(tert-butylamino)oxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)9-6-4-11-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJINERDSOVKHL-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1COCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N[C@@H]1COC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(tert-butylamino)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as oxirane and tert-butylamine.
Ring Opening: The oxirane ring is opened using tert-butylamine under controlled conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the oxolane ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(tert-butylamino)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of pharmaceuticals, particularly in treating metabolic disorders such as diabetes. Its structural properties allow it to interact effectively with biological targets, enhancing its potential as a therapeutic agent.
Antidiabetic Properties
Research indicates that derivatives of this compound can function as antidiabetic agents. For instance, compounds similar to (3S,4R)-4-(tert-butylamino)oxolan-3-ol have been studied for their effects on insulin sensitivity and glucose metabolism. Patents such as EP2187742B1 highlight the use of related compounds in managing insulin resistance and type 2 diabetes mellitus, suggesting a broader relevance for this compound in diabetes treatment .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive studies to determine how modifications to its structure affect biological activity.
Case Studies on Modifications
Several studies have documented the effects of substituents on the oxolan ring and amine group. For example:
- Fluorination : Adding fluorine atoms has been shown to enhance the compound's potency against specific biological targets .
- Hydroxymethyl Group : The presence of a hydroxymethyl group at the 4-position significantly increases solubility and bioavailability, making it a focus in drug formulation .
The biological mechanisms through which this compound operates are under investigation. Preliminary studies suggest it may exert antioxidant effects, which could contribute to its therapeutic efficacy.
Antioxidant Activity
Research has indicated that related compounds exhibit potent antioxidant properties. These findings suggest that this compound could protect cells from oxidative stress, a contributing factor in many chronic diseases .
Mechanism of Action
The mechanism of action of (3S,4R)-4-(tert-butylamino)oxolan-3-ol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The oxolane ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity : The tert-butyl substituent in the target compound increases lipophilicity compared to morpholinyl (logP ~0.8) and pyrrolidinyl analogs. This property may favor blood-brain barrier penetration but could limit solubility.
- Solubility: Morpholinyl and pyrrolidinyl analogs exhibit better aqueous solubility due to polar functional groups (ether oxygen, cyclic amine). The benzylamino derivative’s aromaticity reduces solubility.
- Stereochemical Impact : Racemic mixtures (e.g., rac-(3R,4S)-4-morpholinyl) lack enantiomeric specificity, which may reduce target affinity compared to the chiral target compound .
Biological Activity
(3S,4R)-4-(tert-butylamino)oxolan-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by data tables and relevant research findings.
The synthesis of this compound typically involves several steps, including the formation of the oxolane ring and subsequent introduction of the tert-butylamino group. The compound's stereochemistry is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The tert-butylamino group may facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains.
- Cytotoxicity : In vitro assays demonstrate that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2021) evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibition against Gram-positive bacteria, with an MIC value of 25 µg/mL.
- Cytotoxicity in Cancer Cells : In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of the compound on multiple cancer cell lines. Results indicated that at concentrations above 50 µM, this compound led to a decrease in cell viability by over 70% after 48 hours.
- Neuroprotective Effects : A recent investigation focused on the neuroprotective potential of this compound in models of oxidative stress. The results showed a marked reduction in reactive oxygen species (ROS) levels when treated with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
